2-(2,4-dichlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide
CAS No.: 327059-06-3
Cat. No.: VC21503776
Molecular Formula: C21H20Cl2N4O4S
Molecular Weight: 495.4g/mol
* For research use only. Not for human or veterinary use.
![2-(2,4-dichlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide - 327059-06-3](/images/no_structure.jpg)
Specification
CAS No. | 327059-06-3 |
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Molecular Formula | C21H20Cl2N4O4S |
Molecular Weight | 495.4g/mol |
IUPAC Name | 2-(2,4-dichlorophenoxy)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide |
Standard InChI | InChI=1S/C21H20Cl2N4O4S/c1-12-10-13(2)25-21(24-12)27-32(29,30)17-7-5-16(6-8-17)26-20(28)14(3)31-19-9-4-15(22)11-18(19)23/h4-11,14H,1-3H3,(H,26,28)(H,24,25,27) |
Standard InChI Key | MDZSGFGCXGNPMB-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl)C |
Canonical SMILES | CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl)C |
Introduction
Chemical Structure and Identification
2-(2,4-dichlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide contains several key structural elements that contribute to its chemical behavior and potential biological activity. The compound features a 2,4-dichlorophenoxy moiety connected to a propanamide linker, which is further attached to a phenyl ring with a sulfamoyl substituent linked to a 4,6-dimethylpyrimidine unit.
The structure can be broken down into the following key components:
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2,4-dichlorophenoxy group: A substituted phenoxy ring with chlorine atoms at positions 2 and 4
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Propanamide linker: Similar to structures observed in compounds like N-methyl-2-phenylpropanamide
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Sulfamoyl bridge: A common functional group in many bioactive compounds
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4,6-dimethylpyrimidin-2-yl group: A heterocyclic moiety similar to structures found in certain herbicidal compounds
Physical Characteristics
Given the complex molecular structure of this compound, it likely exists as a crystalline solid at room temperature. Based on structural analysis and comparison with similar compounds, it would exhibit limited water solubility but increased solubility in organic solvents such as dimethyl sulfoxide, acetone, and chloroform.
Structural Comparison
The compound shares structural similarities with several classes of bioactive molecules mentioned in patent literature, particularly those containing pyrimidine rings and sulfamoyl groups that are found in certain herbicidal compositions.
Chemical Properties and Reactivity
Chemical Stability
The presence of both chlorine substituents on the phenoxy ring and the relatively stable amide and sulfonamide bonds suggests moderate to high chemical stability under standard conditions. The compound would likely demonstrate resistance to hydrolysis under neutral conditions but might undergo degradation in strongly acidic or alkaline environments.
Key Reactive Sites
Several potential reactive sites exist within the molecule:
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The amide bond between the propanamide linker and the sulfamoyl-substituted phenyl group
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The sulfonamide linkage connecting the phenyl group to the pyrimidine ring
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The ether bond in the 2,4-dichlorophenoxy group
Synthetic Approaches
Retrosynthetic Analysis
A logical synthesis approach would involve the following key steps:
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Preparation of the 2,4-dichlorophenoxy-propionic acid derivative
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Synthesis of the 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]aniline component
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Amide coupling reaction between the carboxylic acid and the amine group
This approach bears some similarity to synthetic strategies used for nitrothiophene derivatives with pyrazoline spacers described in literature, where different moieties are connected through sequential reactions.
Purification Challenges
Purification of such compounds typically involves recrystallization techniques or column chromatography. The presence of both polar functional groups and hydrophobic regions would necessitate careful selection of solvent systems for effective purification.
Computational Analysis and Property Prediction
Quantum Chemical Properties
Drawing parallels with studies on nitrothiophene derivatives, computational analysis using density functional theory (DFT) could provide insights into the electronic properties of 2-(2,4-dichlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide. Properties such as HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energies and the HOMO-LUMO gap (HLG) would offer valuable information about the compound's reactivity and potential biological activity.
Similar compounds have shown correlations between electronic properties and biological activity. For example, in nitrothiophene derivatives, HOMO and LUMO values ranging from −0.20 to −0.21 and from −0.11 to −0.09 eV, respectively, were associated with biological activity while minimizing cytotoxicity.
Predicted Physicochemical Properties
Table 1: Estimated Physicochemical Properties
Property | Predicted Value | Method of Estimation |
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Molecular Weight | ~520-540 g/mol | Structural calculation |
LogP | 4.5-5.5 | Comparison with similar structures |
Hydrogen Bond Donors | 2 | Structural analysis |
Hydrogen Bond Acceptors | 8-9 | Structural analysis |
Polar Surface Area | 110-130 Ų | Estimated from functional groups |
Solubility in Water | Low (<0.1 mg/mL) | Based on structural features |
Solubility in DMSO | Moderate to high | Based on functional groups |
Structure-Based Design Considerations
Modification Strategies
Strategic modifications to improve properties might include:
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Alteration of substituents on the pyrimidine ring to modulate electronic properties
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Variation of the chlorine substitution pattern on the phenoxy ring
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Modification of the propanamide linker length or configuration
Solubility Enhancement
Compounds with complex structures often face solubility challenges in biological systems. Research on nitrothiophene derivatives with pyrazoline spacers has demonstrated that careful structural modifications can improve aqueous solubility without compromising activity. Similar approaches could be applied to 2-(2,4-dichlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide.
Studies have shown that calculating the free energy of solvation can provide valuable insights into potential solubility. For example, researchers working with nitrothiophene derivatives found that designed derivatives exhibited greater aqueous solubility than their intermediate chalcones.
Analytical Characterization
Spectroscopic Profile
The compound would likely show characteristic spectroscopic features:
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NMR spectrum would reveal signals for:
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Aromatic protons from the phenyl rings
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Methyl groups on the pyrimidine ring
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Aliphatic protons from the propanamide linker
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NH protons from the amide and sulfonamide groups
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IR spectroscopy would show characteristic bands for:
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N-H stretching (3300-3500 cm⁻¹)
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C=O stretching from the amide group (~1650 cm⁻¹)
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S=O stretching from the sulfonamide group (~1320-1140 cm⁻¹)
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C-Cl stretching (~700-800 cm⁻¹)
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Chromatographic Behavior
High-performance liquid chromatography (HPLC) analysis would likely require a reverse-phase column with a gradient elution system of water and acetonitrile or methanol. The compound's moderate to high hydrophobicity would result in relatively long retention times on conventional C18 columns.
Toxicological Considerations
Structural Alert Analysis
The compound contains several structural elements that warrant attention from a toxicological perspective:
Metabolism Predictions
Likely metabolic transformations could include:
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Hydrolysis of the amide bond
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O-dealkylation of the phenoxy ether linkage
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N-dealkylation or oxidation of the pyrimidine methyl groups
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Phase II conjugation of resulting metabolites
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